molecular formula C18H14F3NO3 B2661392 (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide CAS No. 1421587-41-8

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide

Cat. No. B2661392
CAS RN: 1421587-41-8
M. Wt: 349.309
InChI Key: HEOYYXUCNLWJRX-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide, also known as TFA-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Enantioselective Synthesis and Biocatalysis

(E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide and its derivatives have been explored for their potential in green organic chemistry, specifically in enantioselective synthesis using marine and terrestrial fungi. These compounds undergo biocatalysis to yield products with significant enantiomeric excess, demonstrating their utility in producing optically active compounds. The use of filamentous fungi like Penicillium citrinum and Aspergillus sydowii in the ene-reduction of related acrylamide derivatives to produce compounds with stereogenic centers highlights the potential of these compounds in sustainable chemistry practices (Jimenez et al., 2019).

Mitigation Strategies in Food Industry

Research on acrylamide and furanic compounds, including derivatives similar to (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide, has focused on their occurrence in heat-treated foods and potential health risks. Studies suggest various interventions to reduce their levels in food products, such as using asparaginase and thermal input reduction techniques. These strategies are crucial for mitigating possible carcinogenic risks associated with acrylamide and furanic compounds in the food industry (Anese et al., 2013).

Pharmacological Potential

The compound (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has shown promise as a pharmacological agent by suppressing the enzymatic activities of SARS coronavirus helicase. Its ability to inhibit ATP hydrolysis and DNA unwinding activities at low micromolar concentrations, without significant cytotoxicity, underscores its potential for development as a therapeutic agent against SARS coronavirus (Lee et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide are synthesized and characterized for their unique properties. For example, polymerizable phenolphthalein derivatives exhibiting pH-sensitive properties have been synthesized, leading to the development of color switchable materials and thermosensitive polymers that form hydrogels in aqueous solutions. These advances in polymeric materials highlight the versatile applications of acrylamide derivatives in creating innovative materials with potential for wide-ranging applications (Fleischmann et al., 2012).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)14-5-3-6-16(13-14)25-11-2-1-10-22-17(23)9-8-15-7-4-12-24-15/h3-9,12-13H,10-11H2,(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYYXUCNLWJRX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)C=CC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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